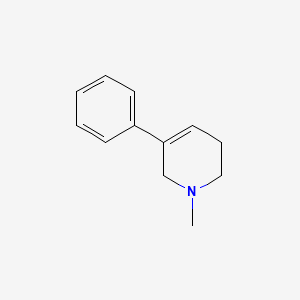
3-phenoxypropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxypropylbenzene typically involves the reaction of benzyl chloride with phenoxypropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-phenoxypropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxypropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to phenoxypropyl alcohols.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Phenoxypropyl ketones or carboxylic acids.
Reduction: Phenoxypropyl alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-phenoxypropylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-phenoxypropylbenzene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve interactions with enzymes, receptors, or other biomolecules, influencing various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxybenzene: Similar structure but lacks the propyl group.
Propylbenzene: Similar structure but lacks the phenoxy group.
Benzylphenol: Contains a benzyl group attached to a phenol moiety.
Uniqueness
3-phenoxypropylbenzene is unique due to the presence of both a phenoxy group and a propyl chain attached to the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
64806-63-9 |
|---|---|
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
3-phenoxypropylbenzene |
InChI |
InChI=1S/C15H16O/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2 |
Clave InChI |
YNKWXURRTAXYIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Chloro-[1,2,5]thiadiazol-3-yl)-piperazine](/img/structure/B8650109.png)


![7-Amino-5-(2,4-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B8650128.png)


![6-[4-(2-Oxopropoxy)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B8650147.png)






